molecular formula C10H9BrKNO2 B13593312 potassium2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate

potassium2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B13593312
M. Wt: 294.19 g/mol
InChI Key: IELJWSVOZZFCJB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction could produce indoline derivatives.

Scientific Research Applications

Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    5-Bromoindole: A precursor in the synthesis of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate.

    Indoline derivatives: Compounds with a reduced indole ring.

Uniqueness

Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to its specific bromination and potassium acetate substitution, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrKNO2

Molecular Weight

294.19 g/mol

IUPAC Name

potassium;2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate

InChI

InChI=1S/C10H10BrNO2.K/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14;/h1-2,4,6,12H,3,5H2,(H,13,14);/q;+1/p-1

InChI Key

IELJWSVOZZFCJB-UHFFFAOYSA-M

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)[O-].[K+]

Origin of Product

United States

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